Cas no 2193806-70-9 (N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea)
![N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea structure](https://ja.kuujia.com/scimg/cas/2193806-70-9x500.png)
N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea 化学的及び物理的性質
名前と識別子
-
- N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea
-
- インチ: 1S/C13H19ClN4O/c1-9-2-4-10(5-3-9)18-13(19)17-7-11-6-16-12(14)8-15-11/h6,8-10H,2-5,7H2,1H3,(H2,17,18,19)/t9-,10-
- InChIKey: HGXBHLDWFJJUHY-MGCOHNPYSA-N
- ほほえんだ: N(CC1=NC=C(Cl)N=C1)C(N[C@@H]1CC[C@@H](C)CC1)=O
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 484.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.10±0.46(Predicted)
N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6703817-5.0g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-13 | |
Enamine | EN300-6703817-0.1g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 0.1g |
$804.0 | 2025-03-13 | |
Enamine | EN300-6703817-10.0g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-13 | |
Enamine | EN300-6703817-0.05g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 0.05g |
$768.0 | 2025-03-13 | |
Enamine | EN300-6703817-2.5g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-13 | |
Enamine | EN300-6703817-1.0g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 1.0g |
$914.0 | 2025-03-13 | |
Enamine | EN300-6703817-0.25g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 0.25g |
$840.0 | 2025-03-13 | |
Enamine | EN300-6703817-0.5g |
1-[(5-chloropyrazin-2-yl)methyl]-3-[(1r,4r)-4-methylcyclohexyl]urea |
2193806-70-9 | 95.0% | 0.5g |
$877.0 | 2025-03-13 |
N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)ureaに関する追加情報
Professional Introduction to N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea (CAS No. 2193806-70-9)
N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea, a compound with the CAS number 2193806-70-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a unique structural configuration, has garnered attention for its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a 5-chloro-2-pyrazinyl moiety linked to a urea group, which is further substituted with a trans-4-methylcyclohexyl group. Such a design not only enhances the compound's solubility and bioavailability but also modulates its pharmacokinetic properties, making it an attractive candidate for further investigation.
The significance of this compound lies in its ability to interact with biological targets in a highly specific manner. The 5-chloro-2-pyrazinyl part of the molecule is known to exhibit strong binding affinity to certain enzymes and receptors, which are pivotal in various metabolic pathways. This interaction has been the focus of numerous studies aiming to develop novel therapeutic agents for treating conditions such as inflammation, cancer, and neurodegenerative diseases. The presence of the trans-4-methylcyclohexyl group further contributes to the compound's stability and reduces its tendency to degrade under physiological conditions, thereby improving its shelf life and efficacy.
In recent years, there has been a surge in research focused on developing small molecule inhibitors that can modulate the activity of key enzymes involved in disease pathways. N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea has emerged as a promising candidate in this regard. Studies have shown that this compound can inhibit the activity of enzymes such as PDE4 (phosphodiesterase 4), which plays a crucial role in regulating immune responses and inflammation. By inhibiting PDE4, the compound can potentially reduce excessive inflammatory responses, making it a viable candidate for treating autoimmune diseases and chronic inflammatory conditions.
The development of this compound also highlights the importance of computational chemistry and molecular modeling in drug discovery. Advanced computational techniques have been employed to predict the binding affinity of N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea to its target proteins. These studies have provided valuable insights into the compound's mechanism of action and have helped optimize its structure for better efficacy. For instance, molecular dynamics simulations have revealed that the 5-chloro-2-pyrazinyl moiety interacts with specific amino acid residues in the active site of PDE4, while the trans-4-methylcyclohexyl group stabilizes the binding through hydrophobic interactions.
Furthermore, the synthesis of N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea has been optimized to ensure high yield and purity. The synthetic route involves multi-step organic reactions, including condensation reactions, chlorination, and cyclohexylation. Each step has been carefully optimized to minimize side reactions and maximize product formation. The use of advanced purification techniques such as column chromatography and recrystallization ensures that the final product meets stringent quality standards required for pharmaceutical applications.
The pharmacological profile of N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated that the compound exhibits potent inhibitory activity against various target enzymes and receptors. Additionally, animal models have shown that it can effectively modulate disease-related pathways without significant adverse effects. These findings have encouraged researchers to proceed with clinical trials to evaluate its safety and efficacy in human subjects.
In conclusion, N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its unique structural configuration, combined with its ability to interact with biological targets in a highly specific manner, makes it an attractive candidate for further development. As research continues to uncover new therapeutic applications for this compound, it is likely to play an important role in future drug development strategies.
2193806-70-9 (N-[(5-Chloro-2-pyrazinyl)methyl]-N′-(trans-4-methylcyclohexyl)urea) 関連製品
- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)
- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)
- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)